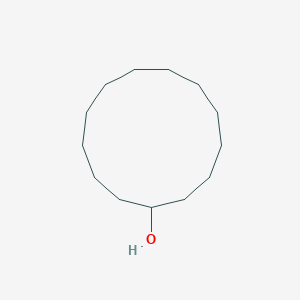

Cyclotridecanol

Descripción

Cyclotridecanol is a cyclic alcohol with a 13-membered carbon ring and a hydroxyl (-OH) functional group. Its molecular formula is C₁₃H₂₆O, and its molecular weight is 198.26 g/mol. The compound is synthesized primarily via dihydroboration-hydrolysis-oxidation of 1,2-cyclotridecadiene, a large-ring cyclic allene. Reaction conditions significantly influence product distribution:

- Dihydroboration-hydrolysis predominantly yields this compound .

- Dihydroboration-oxidation with chromium trioxide-pyridine produces a mixture of Z- and E-cyclotridecene isomers .

Mechanistic studies suggest that the reaction proceeds through the formation of 1,2-diorganoboranes, which undergo stereospecific elimination. For example, threo-diorganoboranes favor E-alkene formation due to spatial constraints during elimination . This compound is isolated via chromatographic techniques, such as elution with petroleum ether-benzene mixtures, and identified using authentic samples .

Propiedades

Número CAS |

10329-91-6 |

|---|---|

Fórmula molecular |

C13H26O |

Peso molecular |

198.34 g/mol |

Nombre IUPAC |

cyclotridecanol |

InChI |

InChI=1S/C13H26O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h13-14H,1-12H2 |

Clave InChI |

IWOZRHJPQVIPNH-UHFFFAOYSA-N |

SMILES |

C1CCCCCCC(CCCCC1)O |

SMILES canónico |

C1CCCCCCC(CCCCC1)O |

Sinónimos |

Cyclotridecanol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cyclotridecanol belongs to the cycloalkanol family, which includes compounds with varying ring sizes and functional groups. Below is a comparative analysis of this compound and structurally related cycloalkanols:

Key Observations:

Ring Size and Stability: this compound’s 13-membered ring balances strain and flexibility, enabling unique reactivity (e.g., stereospecific eliminations) . Smaller cycloalkanols like cycloheptanol (7-membered) exhibit higher ring strain, limiting their synthetic utility compared to larger rings .

Synthesis Methods: this compound is synthesized via dihydroboration, a method less commonly reported for smaller cycloalkanols. Cyclodecanol and cyclododecanol are often synthesized via alternative routes (e.g., cycloalkane oxidation or commercial processes) .

Applications: this compound’s synthesis pathway highlights its role in studying stereochemical outcomes of organoborane reactions . Cyclododecanol is industrially relevant in polymer and fragrance production due to its stability and commercial availability .

Research Findings and Implications

- Mechanistic Insights: The stereospecific elimination of 1,2-diorganoboranes in this compound synthesis provides a model for understanding alkene formation in borane chemistry .

- Reaction Optimization : Adjusting oxidants (e.g., chromium trioxide vs. hydrolysis) allows selective production of alcohols or alkenes, demonstrating versatility in synthetic design .

- Comparative Reactivity: Larger cycloalkanols like this compound exhibit distinct reactivity patterns compared to smaller analogues, underscoring the role of ring size in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.